1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Overview
Description
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is compared with other similar compounds, such as 1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
This comprehensive overview provides a detailed understanding of 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTCDMNQNQBJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-74-3 | |
Record name | Ethanone, 1-(6-amino-3,4-dihydro-1(2H)-quinolinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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